O-Formylcefamandole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

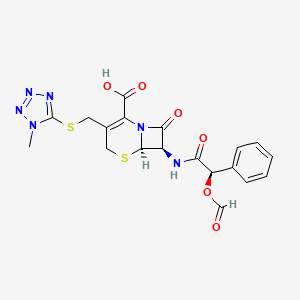

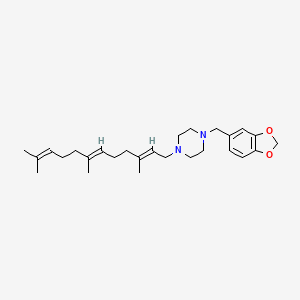

O-Formylcefamandole: is a cephalosporin compound characterized by the presence of ®-O-formylmandelamido and N-methylthiotetrazole side groups . It is primarily used as a prodrug for cefamandole, which means it undergoes chemical conversion in the body to become the active drug . This compound is known for its antibacterial properties and is used to treat various bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: O-Formylcefamandole can be synthesized through a penicillin acylase-catalyzed reaction. This involves the reaction of D,L-O-formyl methyl mandelate with the cephalosporin nucleus at a pH of 6, resulting in the formation of this compound . The yield of this reaction is typically around 30-35% .

Industrial Production Methods: In industrial settings, this compound is often produced by mixing a suspension of sodium cefamandole at temperatures between 20°C and 30°C . This method ensures the formation of the methanolate crystalline form of sodium cefamandole, which is a precursor to this compound .

Chemical Reactions Analysis

Types of Reactions: O-Formylcefamandole undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include acetonitrile, water, and phosphoric acid . For mass spectrometry-compatible applications, phosphoric acid is often replaced with formic acid .

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are used in different pharmaceutical applications .

Scientific Research Applications

O-Formylcefamandole has a wide range of scientific research applications, including:

Chemistry: It is used in the synthesis of various cephalosporin derivatives.

Biology: It serves as a model compound for studying the mechanisms of action of cephalosporins.

Medicine: It is used as a prodrug for cefamandole, which is an antibiotic used to treat bacterial infections.

Industry: It is used in the production of pharmaceutical intermediates and active pharmaceutical ingredients.

Mechanism of Action

O-Formylcefamandole exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to the death of the bacterial cell . The molecular targets involved in this process are the PBPs, which are essential for bacterial cell wall integrity .

Comparison with Similar Compounds

Cefamandole: A cephalosporin antibiotic with similar antibacterial properties.

Cefamandole nafate: A prodrug form of cefamandole with similar chemical structure and function.

Uniqueness: O-Formylcefamandole is unique due to its specific side groups, ®-O-formylmandelamido and N-methylthiotetrazole, which confer distinct pharmacokinetic properties . These side groups make it an effective prodrug for cefamandole, enhancing its stability and bioavailability .

Properties

CAS No. |

57268-80-1 |

|---|---|

Molecular Formula |

C19H17N6O6S2- |

Molecular Weight |

489.5 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2R)-2-formyloxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C19H18N6O6S2/c1-24-19(21-22-23-24)33-8-11-7-32-17-12(16(28)25(17)13(11)18(29)30)20-15(27)14(31-9-26)10-5-3-2-4-6-10/h2-6,9,12,14,17H,7-8H2,1H3,(H,20,27)(H,29,30)/p-1/t12-,14-,17-/m1/s1 |

InChI Key |

RRJHESVQVSRQEX-SUYBPPKGSA-M |

SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)OC=O)SC2)C(=O)O |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)OC=O)SC2)C(=O)[O-] |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)OC=O)SC2)C(=O)[O-] |

Key on ui other cas no. |

57268-80-1 42540-40-9 |

Pictograms |

Irritant; Health Hazard |

Synonyms |

cefamandole nafate cefamandole nafate, monosodium salt, (6R-(6alpha,7beta(R*)))-isomer cefamandole nafate, monosodium salt, 14C-labeled, (6R-(6alpha,7beta,(R*)))-isomer Mandol |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-dimethyl-N'-[(1E)-1-phenylethylidene]pyrimidine-2-carbohydrazide](/img/structure/B1239031.png)

![3-bromo-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B1239036.png)

![N-[(E)-1-(4-imidazol-1-ylphenyl)ethylideneamino]-2-(4-methoxyphenoxy)acetamide](/img/structure/B1239037.png)

![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-2-(4-methoxy-1H-indol-3-yl)-N-sulfooxyethanimidothioate](/img/structure/B1239039.png)

![[1-amino-4-[5-(2-amino-2-carboxyethyl)-1H-imidazol-2-yl]-1-oxobutan-2-yl]-trimethylazanium](/img/structure/B1239046.png)

![2-[(Z)-4-[(1R,2R,3R,5S)-5-chloro-2-[(E)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]but-2-enoxy]acetic acid](/img/structure/B1239050.png)